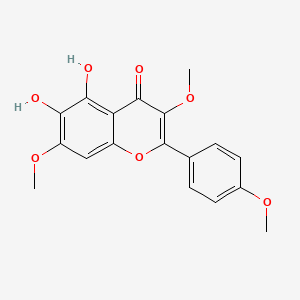

5,6-Dihydroxy-3,7,4'-trimethoxyflavone

Beschreibung

Eigenschaften

Molekularformel |

C18H16O7 |

|---|---|

Molekulargewicht |

344.3 g/mol |

IUPAC-Name |

5,6-dihydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-18(24-3)16(21)13-11(25-17)8-12(23-2)14(19)15(13)20/h4-8,19-20H,1-3H3 |

InChI-Schlüssel |

OIQSGZWRLLAFNQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC |

Synonyme |

6-hydroxykaempferol 3,7,4'-trimethyl ether tanetin |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination and Cyclization of Tetramethoxyacetophenone Derivatives

A foundational approach involves bromination of 2,3,4,6-tetramethoxyacetophenone (3) using cupric bromide () in chloroform-ethyl acetate. This yields the α-bromoacetophenone intermediate (4), which undergoes cyclization via the Allan-Robinson reaction with p-methoxybenzoic anhydride and potassium p-methoxybenzoate. The reaction produces 3-hydroxy-5,7,8-trimethoxyflavone (1a) alongside coumaranone byproducts.

Critical Conditions :

Selective Demethylation Using Anhydrous Aluminum Bromide

The 5-methoxy group in 3-hydroxy-5,7,8-trimethoxyflavone derivatives is selectively cleaved using anhydrous aluminum bromide () in acetonitrile. For example, treating the tosylate of 1a with generates 5-hydroxy-3,7,8-trimethoxyflavone (14a), which is hydrolyzed with potassium carbonate () in methanol to yield 3,5-dihydroxy-7,8-dimethoxyflavone (2a).

Mechanistic Insight :

-

coordinates with the methoxy oxygen, facilitating nucleophilic attack by bromide.

-

The 5-position is preferentially demethylated due to steric and electronic factors.

Experimental Data :

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 1a (tosylate) | Acetonitrile, 25°C | 14a (5-hydroxy derivative) | 95% | |

| 14a | Methanol, reflux | 2a (3,5-dihydroxyflavone) | 89% |

Protection-Deprotection Strategies for Polyfunctional Flavones

To avoid unwanted side reactions during demethylation, protective groups such as benzyl or tosyl are employed. For instance, 3',4'-bis(benzyloxy)-3-hydroxy-5,7,8-trimethoxyflavone (7) undergoes ester exchange with 3,4-bis(benzyloxy)benzoic anhydride, followed by hydrogenolysis to remove benzyl groups.

Advantages :

-

Tosyl groups resist acidic conditions but hydrolyze readily in basic media.

-

Benzyl ethers provide stability during harsh reactions.

Natural Extraction and Isolation

While synthetic methods offer precision, natural extraction remains valuable for obtaining this compound from plant sources.

Plant Material Selection and Pretreatment

The compound has been isolated from Tanacetum densum and Pulicaria odora. Aerial parts are typically dried, ground, and defatted with hexane to remove lipophilic contaminants.

Solvent Extraction and Fractionation

Ethanol-water mixtures (70–80% ethanol) are used for extraction, leveraging the compound’s solubility in polar solvents. Sequential fractionation with ethyl acetate and n-butanol enriches the flavonoid fraction.

Typical Protocol :

-

Macerate 1 kg dried plant material in 5 L 70% ethanol for 72 hours.

-

Concentrate under vacuum to obtain a crude extract (yield: 12–15%).

-

Partition with ethyl acetate; collect the organic layer and evaporate.

Chromatographic Purification

Column chromatography on silica gel (200–300 mesh) with gradient elution (chloroform-methanol, 9:1 to 4:1) separates this compound from co-occurring flavonoids. Final purification employs preparative HPLC (C18 column, acetonitrile-water, 0.1% formic acid).

Chromatographic Data :

| Parameter | Value |

|---|---|

| Retention time | 14.2 min |

| Purity (HPLC) | >98% |

| UV | 254, 365 nm (characteristic of flavones) |

Comparative Analysis of Methods

Synthetic Routes :

-

Pros : High purity, scalability, and control over substituent positions.

-

Cons : Multi-step processes, moderate yields (19–89%), and use of hazardous reagents ().

Natural Extraction :

-

Pros : Eco-friendly, avoids toxic reagents.

-

Cons : Low yield (0.2–0.5% from plant material), time-consuming purification.

Q & A

Q. Q1. What are the primary biological activities of 5,6-dihydroxy-3,7,4'-trimethoxyflavone, and how can researchers validate these properties experimentally?

Methodological Answer: This flavonoid exhibits antimicrobial, anticancer, and anti-inflammatory activities. For validation:

- Antimicrobial: Use agar diffusion assays against Aspergillus flavus or bacterial strains, with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer: Conduct cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7). Monitor cell cycle arrest (G2/M phase) via flow cytometry .

- Anti-inflammatory: Measure TNF-α and IL-6 suppression in LPS-induced microglia models (e.g., BV2 cells) using qPCR or ELISA .

Q. Q2. How is the structural characterization of this compound performed to confirm its identity?

Methodological Answer:

- Spectroscopic Analysis: Combine -NMR, -NMR, DEPT, and 2D-NMR (COSY, HMBC) to resolve hydroxyl and methoxy group positions .

- Mass Spectrometry: Use HR-ESI-MS to confirm molecular weight (e.g., observed m/z 360.0845 for ) .

- Chromatography: Validate purity (>99%) via HPLC-PDA with a C18 column and gradient elution (methanol/water) .

Advanced Research Questions

Q. Q3. How can experimental design address contradictory bioactivity data for this compound across studies?

Methodological Answer: Contradictions (e.g., varying IC values) may arise from:

- Purity Differences: Standardize compound purity (>95%) via HPLC and quantify co-eluting impurities .

- Assay Conditions: Control solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .

- Synergistic Effects: Test the compound in isolation vs. plant extract matrices to rule out phytocomplex interactions .

Q. Q4. What advanced strategies are recommended to elucidate the mechanism of action in cancer cells?

Methodological Answer:

- Molecular Docking: Screen against targets like IL-6 or chemokine receptors (CCR5) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .

- Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Metabolomics: Track ROS generation via DCFH-DA fluorescence and validate with N-acetylcysteine (NAC) rescue experiments .

Q. Q5. How can researchers optimize isolation protocols for high-purity this compound from plant sources?

Methodological Answer:

- Extraction: Use chloroform or acetone for non-polar fractions, followed by silica gel chromatography (hexane/EtOAc gradient) .

- Purification: Apply preparative HPLC with a C18 column (5 µm, 250 × 20 mm) and isocratic elution (35% acetonitrile/0.1% formic acid) .

- Yield Enhancement: Optimize solvent ratios (e.g., 7:3 methanol-water for Salvia urica) and lyophilize fractions .

Q. Q6. What are the challenges in assessing the pharmacokinetics of this flavonoid, and how can they be mitigated?

Methodological Answer:

- Low Solubility: Use solubilizers like cyclodextrins or nanoemulsions for in vivo studies .

- Metabolic Stability: Perform liver microsome assays to identify CYP450-mediated degradation.

- Bioavailability: Quantify plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .

Q. Q7. How can researchers evaluate the compound’s synergistic effects with other phytochemicals?

Methodological Answer:

- Isobologram Analysis: Combine with triterpenoids (e.g., ursolic acid) or other flavonoids (e.g., ayanin) at fixed ratios. Calculate Combination Index (CI) using CompuSyn .

- Network Pharmacology: Map compound-target-disease networks via STRING or KEGG to identify synergistic pathways .

Q. Q8. What methodologies are critical for toxicity profiling in preclinical studies?

Methodological Answer:

- Acute Toxicity: Administer escalating doses (10–1000 mg/kg) in rodents; monitor mortality, organ histopathology, and serum ALT/AST levels .

- Genotoxicity: Perform Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow cells .

- Cardiotoxicity: Assess hERG channel inhibition via patch-clamp electrophysiology .

Q. Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.